Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-, also known as N-(2-(7-Methoxy-1-naphthalenyl)ethyl)butanamide, is a chemical compound with the molecular formula and a molecular weight of approximately 271.35 g/mol. It is classified as a drug or therapeutic agent, indicating its potential applications in medicinal chemistry and pharmacology. The compound is identified by the CAS registry number 138112-99-9, and its systematic name is consistent with its IUPAC designation.
The compound is derived from naphthalene, specifically featuring a methoxy group at the 7-position of the naphthalene ring. Its classification as a therapeutic agent highlights its relevance in drug development, particularly in the context of compounds that exhibit biological activity against various targets.
Methods and Technical Details
The synthesis of Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- can be achieved through several methods. A common approach involves starting with 7-methoxynaphthalene, which undergoes nucleophilic substitution reactions with appropriate alkyl halides to form the desired ethyl chain attached to the nitrogen atom of the butanamide functional group.
The following steps outline a general synthetic route:
These reactions often require careful control of temperature and reaction times to optimize yield and purity.
Structure and Data
The molecular structure of Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- can be represented using various structural formulas:
O=C(NCCc1c2c(ccc1)ccc(OC)c2)CCC
InChI=1/C17H21NO2/c1-3-5-17(19)18-11-10-14-7-4-6-13-8-9-15(20-2)12-16(13)14/h4,6-9,12H,3,5,10-11H2,1-2H3,(H,18,19)...
The compound features a naphthalene ring system with a methoxy substituent and an ethyl chain linked to a butanamide group. The structural complexity contributes to its potential biological activities.
Reactions and Technical Details
Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- exhibits typical reactivity associated with amides and aromatic compounds. Key reactions include:
These reactions are critical for modifying the compound for enhanced biological activity or for synthesizing related derivatives.
Further studies are necessary to elucidate its precise mechanism of action.
These properties suggest that Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has moderate lipophilicity and potential for good permeability across biological membranes.
Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has garnered interest in scientific research due to its potential therapeutic applications. It may serve as a lead compound in drug discovery efforts targeting various conditions such as:
Continued research into this compound could reveal novel therapeutic uses and enhance understanding of its biological interactions.
CAS No.: 3463-92-1
CAS No.: 85137-47-9
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4